

Application Note: Kilo-Scale Synthesis and Process Optimization of 2-Phenoxy-4-phenylnicotinonitrile

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Compound of Interest

Compound Name: 2-Phenoxy-4-phenylnicotinonitrile

CAS No.: 478245-85-1

Cat. No.: B2649579

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Target Audience: Chemical Process Researchers, Scale-up Scientists, and Medicinal Chemistry Professionals. Objective: Provide a self-validating, reproducible protocol for the kilo-scale synthesis of the versatile pharmaceutical intermediate, **2-Phenoxy-4-phenylnicotinonitrile** (CAS 478245-85-1).

Mechanistic Rationale: Expertise & Experience

The nicotinonitrile scaffold is a highly prized structural motif in drug discovery, frequently serving as a key precursor for complex fused heterocyclic systems[1]. While diverse multicomponent reactions (MCRs) exist for the de novo construction of pyridine rings, the most robust and scalable method for synthesizing **2-Phenoxy-4-phenylnicotinonitrile** relies on late-stage functionalization[1].

Specifically, this workflow leverages a Nucleophilic Aromatic Substitution (

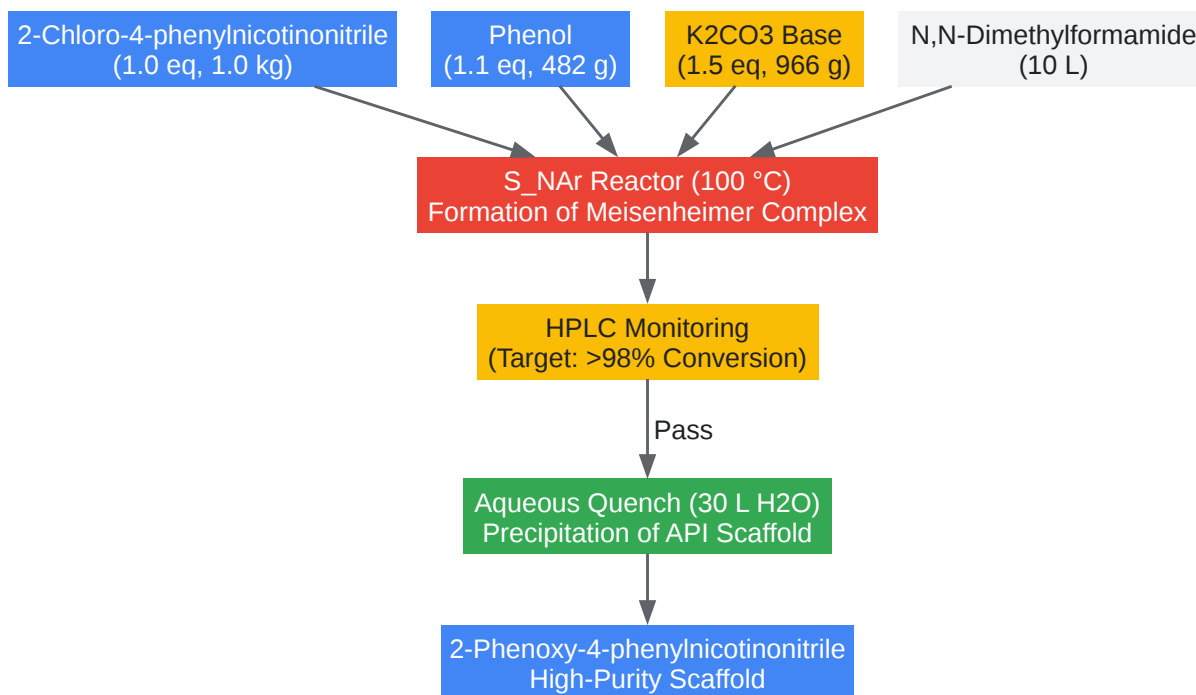
) pathway. The starting material, 2-chloro-4-phenylnicotinonitrile (CAS 163563-64-2), acts as a highly activated electrophile.

Causality in the

System:

- **Electrophilic Activation:** The electronegative pyridine nitrogen and the strongly electron-withdrawing 3-cyano group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[1]. This drastically activates the C2-position, stabilizing the negative charge generated in the transition state (Meisenheimer complex) during nucleophilic attack.
- **Nucleophile Generation:** Phenol itself is a poor nucleophile for unactivated systems. By utilizing an inorganic base like Potassium Carbonate (), phenol is deprotonated in situ to generate the highly reactive phenoxide anion.
- **Solvent Dynamics:** The choice of N,N-Dimethylformamide (DMF) is deliberate. As a polar aprotic solvent, DMF strongly solvates the cation while leaving the phenoxide anion "naked" and maximally reactive. This accelerates the reaction kinetics, allowing for complete conversion at 100 °C without requiring pressurized reactors.

Process Workflow & Reaction Visualization



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Fig 1. Reagent input, synthetic workflow, and downstream processing for the SNAr reaction.

Scale-Up Experimental Protocol: A Self-Validating System

This step-by-step protocol is designed for a 50 L glass-lined pilot reactor, maintaining strict thermodynamic controls and a built-in feedback loop to ensure high-fidelity yields. Safety profiles indicate that the starting material is harmful if swallowed and is a strong skin/eye irritant, mandating the use of closed transfer systems.

Phase 1: Reactor Charging

- Under a nitrogen sweep, charge the dry 50 L reactor with 10.0 L of anhydrous DMF.
- Add 1.00 kg (4.66 mol, 1.0 eq) of 2-chloro-4-phenylnicotinonitrile to the solvent. Set the agitator to 150 RPM. Stir for 15 minutes to achieve a homogeneous solution.

- Carefully charge 482 g (5.12 mol, 1.1 eq) of Phenol (Safety: highly corrosive and toxic; handle via pump or sealed transfer).

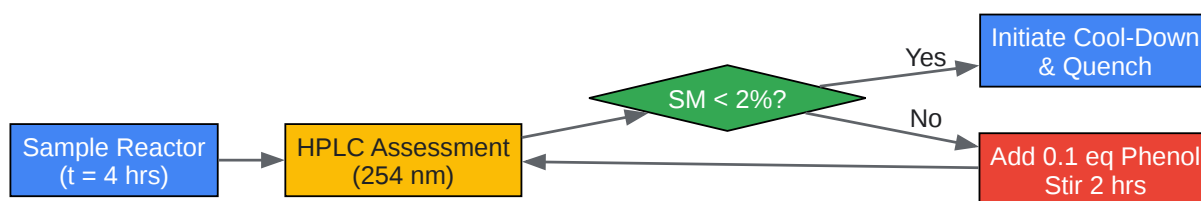
- Charge 966 g (6.99 mol, 1.5 eq) of finely milled, anhydrous

. Mechanism Note: Milling the base increases the surface area, maximizing the heterogeneous deprotonation rate of the phenol.

Phase 2: Reaction Execution & In-Process Control (IPC)

- Heat the reactor jacket to ramp the internal temperature to 100 °C at a rate of 1.5 °C/min.
- Maintain the reaction at 100 °C ± 5 °C for 4.0 hours.
- Self-Validation Step (IPC): Withdraw a 1.0 mL aliquot, dilute in MeCN, and analyze via High-Performance Liquid Chromatography (HPLC) at 254 nm.
 - Pass Criteria: Area% of 2-chloro-4-phenylnicotinonitrile is < 2.0%.
 - Failure Causality: If the starting material exceeds 2%, it indicates insufficient nucleophile activation (often due to wet DMF quenching the phenoxide). The protocol dictates adding an additional 0.1 eq of phenol and 0.2 eq of

, then stirring for an additional 2 hours.



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Fig 2. Self-validating In-Process Control (IPC) logic for preventing incomplete substitution.

Phase 3: Quench and Downstream Processing

- Once IPC specifications are met, cool the reactor internal temperature to 25 °C.

- Over a period of 60 minutes, slowly dose 30.0 L of purified water (diH₂O) into the reactor while increasing agitation to 250 RPM.
 - Causality: **2-Phenoxy-4-phenylnicotinonitrile** is highly hydrophobic. The gradual addition of water heavily decreases the solubility of the product, driving controlled crystallization, while retaining the inorganic salts (KCl, residual) and the polar DMF in the aqueous mother liquor.
- Stir the resulting slurry for 2 hours at 10–15 °C to maximize yield.
- Discharge the slurry through a Nutsche filter. Wash the filter cake with 2 x 5 L of cold water to displace residual DMF, followed by 1 x 3 L of cold ethanol/water (1:1 v/v) to remove organic impurities.
- Dry the solid under vacuum (50 mbar) at 60 °C for 24 hours until moisture content is < 0.5% (determined by Karl Fischer titration).

Quantitative Data Presentation

The parameters, scale variations, and final yield metrics from pilot runs are aggregated below to benchmark expected performance.

Table 1: Scale-Up Stoichiometry and Target Parameters

Reagent / Material	MW (g/mol)	Equivalents	Mass / Volume	Role / Function
2-Chloro-4-phenylnicotinonitrile	214.65	1.00	1.00 kg	Primary Electrophile
Phenol	94.11	1.10	482 g	Nucleophile Precursor
Potassium Carbonate (K ₂ CO ₃)	138.20	1.50	966 g	Heterogeneous Base
N,N-Dimethylformamide (DMF)	73.09	10 Volumes	10.0 L	Polar Aprotic Solvent
Purified Water	18.02	30 Volumes	30.0 L	Anti-solvent / Quench

Table 2: Quality Control (QC) Release Specifications

QC Test	Analytical Method	Acceptance Criteria	Typical Pilot Result
Appearance	Visual Inspection	Off-white to pale yellow powder	Pale yellow powder
Chemical Purity	HPLC (UV @ 254 nm)	98.0% (Area)	99.2%
Residual DMF	Headspace GC	880 ppm (ICH Q3C Limit)	< 200 ppm
Moisture Content	Karl Fischer Titration	0.5% w/w	0.15% w/w
Isolated Yield	Gravimetric	80% theoretical	86% (1.09 kg)

References[1] Title: 2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1 | Benchchem

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Sources

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